2-Hydroxy-2-phenacyl-5-phenylfuran-3-one
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Overview
Description
2-Hydroxy-2-phenacyl-5-phenylfuran-3-one is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical reactivity and biological activities. This compound, with its unique structure, has garnered interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one typically involves the condensation of 2-oxocarboxylic acids with aromatic aldehydes. One common method includes the reaction of glyoxylic acid monohydrate with benzaldehyde in the presence of a base such as morpholine or piperidine hydrochloride . The reaction is usually carried out under heating conditions to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenacyl-5-phenylfuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-phenacyl-5-phenylfuran-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its potential biological activities, such as antibacterial and antifungal properties, are of interest in drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one involves its interaction with biological molecules. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
5-Hydroxy-2(5H)-furanone: Exhibits similar reactivity and is used in organic synthesis.
Uniqueness
2-Hydroxy-2-phenacyl-5-phenylfuran-3-one is unique due to its phenacyl and phenyl substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-2-phenacyl-5-phenylfuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)12-18(21)17(20)11-16(22-18)14-9-5-2-6-10-14/h1-11,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTHYVPVPSPOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(O2)(CC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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